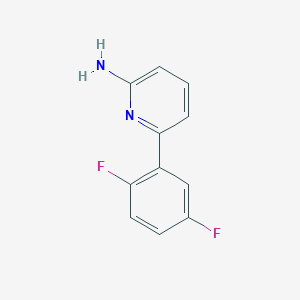

6-(2,5-Difluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2N2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

6-(2,5-difluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H8F2N2/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) |

InChI Key |

RRXKMQRYGUHCQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 2,5 Difluorophenyl Pyridin 2 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 6-(2,5-Difluorophenyl)pyridin-2-amine, suggests that the most logical and efficient disconnection is at the C-C bond between the pyridine (B92270) C6 position and the difluorophenyl ring. This approach simplifies the target into two readily accessible building blocks: a 6-halo-2-aminopyridine derivative and a (2,5-difluorophenyl)boronic acid or a related organometallic species. This strategy is predicated on the reliability and versatility of modern cross-coupling reactions for the formation of aryl-aryl bonds.

The primary disconnection is illustrated as follows:

Figure 1: Key Retrosynthetic Disconnection for this compound

This disconnection points towards a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step. The choice of the halogen (X) on the pyridine ring is typically chlorine or bromine, as these starting materials are commercially available or can be synthesized through established methods.

Cross-Coupling Reactions for C-C Bond Formation at C6 of the Pyridine Ring

The formation of the C-C bond between the pyridine and the difluorophenyl ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a prominent and widely utilized method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the coupling of a 6-halopyridin-2-amine with (2,5-difluorophenyl)boronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. The electron-rich nature of the 2-aminopyridine (B139424) ring and the potential for the amino group to coordinate with the palladium center can present challenges. Therefore, careful selection of the catalytic system is crucial for achieving high yields and reaction efficiency.

Commonly employed palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical to stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and prevent catalyst deactivation. For coupling reactions involving heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary.

Several ligand systems have proven effective in the Suzuki-Miyaura coupling of aminopyridines:

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling challenging substrates, including electron-rich and sterically hindered partners.

Triphenylphosphine (PPh₃): While a more traditional ligand, PPh₃ can be effective, particularly with more reactive aryl bromides and iodides.

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, offering high stability and activity.

The following table summarizes the performance of various catalyst and ligand systems in analogous Suzuki-Miyaura coupling reactions involving aminopyridines.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to High |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | Moderate |

This table is a compilation of data from various sources on related reactions and serves as a guide for optimization.

The choice between using a boronic acid or a boronic ester (such as a pinacol (B44631) ester) can influence the reaction outcome. Boronic acids are more commonly used due to their commercial availability. However, they can be prone to protodeboronation, especially under basic conditions, which can lead to lower yields.

Boronic esters, particularly pinacol esters, are often more stable and can be advantageous for less reactive coupling partners or when prolonged reaction times are required. The in situ formation of a boronate from the boronic acid and the base is a key step in the transmetalation phase of the catalytic cycle. The nature of the boronic acid species can also be influenced by the presence of fluorine substituents on the phenyl ring, which can affect its electronic properties and reactivity.

The choice of solvent and the reaction temperature are critical parameters that require careful optimization. A variety of solvents can be employed for Suzuki-Miyaura couplings, often in biphasic systems with water to facilitate the dissolution of the base.

Aprotic polar solvents: Solvents such as dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used and are effective at solubilizing the reactants and the catalyst.

Aromatic hydrocarbons: Toluene is another frequently used solvent, particularly in combination with aqueous bases.

Alcohols: In some cases, alcohols like isopropanol (B130326) or ethanol (B145695) can be used as solvents.

The reaction temperature typically ranges from 80 °C to 120 °C. Higher temperatures are often required for less reactive substrates, such as aryl chlorides. Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.

The following table illustrates the effect of solvent and temperature on the yield of a model Suzuki-Miyaura coupling reaction.

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dioxane/H₂O | 100 | 12 | 85 |

| Toluene/H₂O | 110 | 8 | 90 |

| DMF | 120 | 6 | 78 |

| THF/H₂O | 80 | 24 | 70 |

This table presents illustrative data to highlight general trends in solvent and temperature effects.

Alternative Arylation Approaches

While the Suzuki-Miyaura coupling is the most prevalent method, other cross-coupling reactions can also be considered for the synthesis of this compound.

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners. While effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This method employs organozinc reagents. Organozinc compounds are highly reactive but can be sensitive to air and moisture, requiring stringent reaction conditions.

Direct C-H Arylation: In recent years, direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. This approach would involve the direct coupling of 2-aminopyridine with a 2,5-difluorophenyl halide. However, achieving regioselectivity at the C6 position of 2-aminopyridine can be challenging and often requires the use of directing groups or specific catalysts.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. wikipedia.orgnumberanalytics.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. acsgcipr.org While direct amination of a pre-formed 6-(2,5-difluorophenyl)pyridine halide at the 2-position is a plausible route, it is more common in the synthesis of related motifs to use this reaction to construct precursors. nih.gov

The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Several generations of catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org These advancements include the use of sterically hindered phosphine ligands which facilitate the crucial reductive elimination step.

Table 1: Common Components in Buchwald-Hartwig Amination Reactions

| Component | Examples | Purpose |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | Xantphos, RuPhos, BINAP, P(t-Bu)₃ | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. nih.govnih.gov |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |

For the synthesis of related 6-aryl-pyridin-2-amine structures, a Buchwald-Hartwig strategy could theoretically be employed by coupling 2-amino-6-halopyridine with an arylating agent or by aminating a 2-halo-6-arylpyridine. However, the Suzuki-Miyaura coupling is often the more direct and preferred method for constructing the C-C bond in this specific class of compounds.

Other Transition Metal-Catalyzed Coupling Reactions

The formation of the biaryl scaffold of this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely utilized methods in pharmaceutical process chemistry for its mild conditions, high functional group tolerance, and the commercial availability of boronic acid reagents. acs.orgmdpi.com

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.org For the target molecule, this typically involves the reaction of a 2-amino-6-halopyridine with (2,5-difluorophenyl)boronic acid. guidechem.com

The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The organohalide adds to the Pd(0) catalyst.

Transmetalation: The organic group from the organoboron species is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Nickel-catalyzed coupling reactions are also emerging as a viable, more cost-effective alternative to palladium for certain transformations. princeton-acs.org Other notable cross-coupling reactions that could be adapted for this synthesis include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), though these are often less favored due to the toxicity and instability of the organometallic reagents. mdpi.com

Functional Group Interconversions and Amine Formation

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu In the context of synthesizing this compound, FGI can be a key strategy, particularly for introducing the amine group. Instead of carrying the amine group through the entire synthesis (where it might interfere with certain reactions or require protection), it can be installed at a later stage.

For instance, a synthetic route could proceed by first performing a Suzuki coupling on 2-chloro-6-nitropyridine (B1362072) with (2,5-difluorophenyl)boronic acid. The resulting 6-(2,5-difluorophenyl)-2-nitropyridine intermediate can then undergo reduction of the nitro group to the desired 2-amino group.

Table 2: Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | A common, clean, and efficient method for catalytic hydrogenation. |

| SnCl₂·2H₂O | Stannous chloride in a solvent like ethanol or ethyl acetate | A classic method for nitro reduction. |

| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid | A cost-effective method often used in industrial-scale synthesis. |

| Sodium Borohydride (NaBH₄) | Used with a catalyst like NiCl₂ or in specific solvent systems | Can be used for the reduction of nitroarenes to amines. guidechem.com |

Another FGI approach could involve the conversion of other functional groups, such as a cyano or amide group at the 2-position, into the primary amine. For example, a 2-cyanopyridine (B140075) can be reduced, or a pyridine-2-carboxamide can undergo a Hofmann rearrangement to yield the 2-aminopyridine. researchgate.net

Derivatization from Precursors and Intermediates (e.g., 2-amino-6-chloropyridine)

A highly convergent and common strategy for synthesizing this compound involves the derivatization of readily available precursors. The key intermediate for this approach is typically 2-amino-6-chloropyridine (B103851). guidechem.compsu.edu This compound serves as the pyridine backbone, already containing the required amino group.

The synthesis then proceeds via a Suzuki-Miyaura cross-coupling reaction between 2-amino-6-chloropyridine and (2,5-difluorophenyl)boronic acid or its corresponding boronic ester. figshare.com

Reaction Scheme:

Reactants: 2-Amino-6-chloropyridine and (2,5-Difluorophenyl)boronic acid.

Catalyst System: A palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.

Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

Solvent: Typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. wikipedia.org

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's yield and purity. Optimization of these parameters is crucial, especially when considering large-scale production. acs.orgmdpi.com The chlorine atom on the pyridine ring is selectively displaced in the cross-coupling reaction, leaving the amine group intact to yield the final product.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of intermediates and the final this compound product is critical to ensure high purity, which is especially important for pharmaceutical applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Extraction: Following the reaction, a standard aqueous workup is often performed. The product is extracted into an organic solvent, which is then washed with water or brine to remove inorganic salts and water-soluble impurities. rsc.org

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is key to achieving high purity and yield.

Silica (B1680970) Gel Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a powerful tool. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (eluent) of increasing polarity. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. rsc.org

Acid/Base Extraction: Given the basic nature of the pyridine and amino groups, the product can be selectively extracted. By treating the organic solution with an aqueous acid, the amine product will form a salt and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified, and the pure product re-extracted into an organic solvent.

Considerations for Process Chemistry and Scalability

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces numerous challenges that must be addressed by process chemistry. acs.org The goal is to develop a process that is safe, robust, cost-effective, and environmentally sustainable. princeton-acs.org

Key considerations for scaling up the synthesis of this compound, particularly via the Suzuki-Miyaura pathway, include:

Cost and Availability of Raw Materials: The cost of starting materials like 2-amino-6-chloropyridine, (2,5-difluorophenyl)boronic acid, and especially the palladium catalyst and ligands, is a major factor. wikipedia.org

Catalyst Loading and Efficiency: Minimizing the amount of expensive palladium catalyst is a primary goal. This involves optimizing the reaction to achieve a high turnover number (TON) and turnover frequency (TOF).

Reaction Conditions: Parameters such as temperature, reaction time, and mixing must be carefully controlled. On a large scale, heat transfer can become an issue, and reactions may need to be run under pressure to achieve the required temperatures. acs.org

Impurity Profile: Identifying and controlling the formation of byproducts is crucial. In Suzuki couplings, common impurities include homocoupling products (dimers of the starting materials) and products of dehalogenation. mdpi.com

Solvent Selection: Solvents are chosen based on reaction performance, safety, environmental impact (Process Mass Intensity - PMI), and ease of recovery. Solvents like dioxane are often avoided on a large scale due to safety concerns. acsgcipr.org

Workup and Isolation: The purification method must be scalable. Large-scale chromatography is often avoided in favor of crystallization, which is more economical.

Palladium Removal: Residual palladium in the final product is strictly regulated in pharmaceuticals. Steps such as treatment with scavengers, charcoal, or specialized filtration may be required to reduce palladium levels to acceptable limits (typically parts per million). acs.org

Advanced Structural Characterization of 6 2,5 Difluorophenyl Pyridin 2 Amine and Its Synthesized Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For 6-(2,5-Difluorophenyl)pyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete assignment.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. The structure of this compound contains seven protons, each with a unique chemical shift and coupling pattern.

The protons on the pyridine (B92270) ring are expected to appear in distinct regions. The H4 proton, situated between two carbon atoms, typically resonates as a triplet due to coupling with H3 and H5. The H3 and H5 protons would likely appear as doublets. The presence of the amino group at the C2 position generally shifts the signals of adjacent protons upfield.

On the difluorophenyl ring, three aromatic protons (H3', H4', H6') are present. Their chemical shifts and multiplicities are influenced by the two electron-withdrawing fluorine atoms. The H3' proton, positioned between a carbon and a fluorine atom, would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H4', H6', and the adjacent F2' atom. Similarly, the H4' and H6' protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The amine (-NH₂) protons typically appear as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 6.4 - 6.6 | d | J(H3-H4) ≈ 8.0 |

| H4 | 7.3 - 7.5 | t | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H5 | 6.7 - 6.9 | d | J(H5-H4) ≈ 8.0 |

| H3' | 7.0 - 7.2 | ddd | J(H3'-H4') ≈ 8.0, J(H3'-F2') ≈ 9.0, J(H3'-H6') ≈ 3.0 |

| H4' | 7.1 - 7.3 | ddd | J(H4'-H3') ≈ 8.0, J(H4'-F5') ≈ 9.0, J(H4'-H6') ≈ 4.5 |

| H6' | 7.4 - 7.6 | ddd | J(H6'-F5') ≈ 5.0, J(H6'-H4') ≈ 4.5, J(H6'-H3') ≈ 3.0 |

Note: Predicted values are based on analysis of similar structures and standard NMR principles. Actual experimental values may vary.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the electronegativity of neighboring atoms (N, F) and the aromatic ring currents.

Carbons directly bonded to the electronegative nitrogen (C2, C6) and fluorine atoms (C2', C5') will be significantly deshielded and appear at lower field (higher ppm). The C-F couplings are particularly diagnostic, with large one-bond couplings (¹JCF) typically in the range of 240-260 Hz, and smaller two-bond (²JCF) and three-bond (³JCF) couplings also being observable. These couplings cause the carbon signals to appear as doublets or doublets of doublets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C2 | 158 - 160 | - |

| C3 | 108 - 110 | - |

| C4 | 138 - 140 | - |

| C5 | 112 - 114 | - |

| C6 | 155 - 157 | - |

| C1' | 128 - 130 | dd |

| C2' | 157 - 159 (d) | ¹JCF ≈ 245 Hz |

| C3' | 115 - 117 (d) | ²JCF ≈ 25 Hz |

| C4' | 118 - 120 (dd) | ²JCF, ³JCF |

| C5' | 156 - 158 (d) | ¹JCF ≈ 240 Hz |

Note: Predicted values are based on analysis of similar structures and standard NMR principles. 'd' denotes a doublet and 'dd' a doublet of doublets due to C-F coupling.

Fluorine NMR (¹⁹F NMR) for Difluorophenyl Moiety Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. semanticscholar.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms, F2' and F5'.

Each fluorine signal will appear as a doublet of doublets (or more complex multiplet) due to coupling with the other fluorine atom (³JFF) and with the neighboring aromatic protons (³JHF, ⁴JHF). The chemical shifts are sensitive to the electronic environment, providing a clear signature of the difluorophenyl group. nih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F2' | -115 to -120 | ddd | ³J(F2'-H3'), ³J(F2'-F5'), ⁴J(F2'-H6') |

Note: Predicted values are relative to a standard like CFCl₃ and are based on analysis of similar difluorophenyl structures.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between H3-H4 and H4-H5, confirming the connectivity within the pyridine ring. Similarly, correlations between H3'-H4' and H4'-H6' would establish the proton network on the difluorophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H3-C3, H4-C4, H5-C5, H3'-C3', H4'-C4', and H6'-C6', allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for connecting the different fragments of the molecule. Key correlations would include the one between the pyridine proton H5 and the phenyl carbon C1', and between the phenyl proton H6' and the pyridine carbon C6. These correlations would unequivocally prove the connection between the pyridine and difluorophenyl rings at the C6-C1' position. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₁H₈F₂N₂, giving it a monoisotopic mass of approximately 206.07 Da.

A high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) at m/z ≈ 206.07, confirming the elemental composition. Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways for related aminopyridine structures include the loss of neutral molecules like HCN (27 Da) from the pyridine ring or the loss of an H radical. The presence of the difluorophenyl group would also lead to characteristic fragments, including potential loss of fluorine radicals or HF. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Ion/Fragment Structure | Possible Origin |

|---|---|---|

| 206 | [C₁₁H₈F₂N₂]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₀H₇F₂N]⁺ | M⁺ - HCN |

| 114 | [C₅H₃F₂N]⁺ | Difluoropyridine fragment |

| 95 | [C₆H₅F₂]⁺ | Difluorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint". researchgate.net

For this compound, the IR spectrum would show characteristic bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic rings, the C=C and C=N bonds within the rings, and the C-F bonds. researchgate.net

Table 5: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Ar-H |

| C=C and C=N Ring Stretching | 1450 - 1650 | Pyridine & Phenyl Rings |

| N-H Bending (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |

| C-F Stretching | 1100 - 1300 (strong) | Aryl-Fluoride |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the structural features of this compound.

Conformational Analysis in the Crystalline State

Furthermore, the analysis would yield precise data on bond lengths and angles within the molecule. For instance, the C-N and C-C bond lengths within and between the aromatic rings, as well as the bond angles involving the fluorine and nitrogen substituents, would be accurately determined. This data is fundamental to understanding the electronic and steric effects of the substituents on the molecular geometry.

A hypothetical data table for key conformational parameters that would be obtained from an X-ray crystal structure analysis is presented below.

| Parameter | Value |

| Dihedral Angle (Pyridine-Phenyl) | (Not Available) |

| C-F Bond Lengths | (Not Available) |

| C-N Bond Lengths | (Not Available) |

| Key Torsion Angles | (Not Available) |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. The nature of this arrangement is dictated by intermolecular interactions. X-ray crystallography would reveal the details of these interactions, which are crucial for understanding the supramolecular chemistry of the compound.

Given the presence of the amino group (-NH2) and the pyridine nitrogen, hydrogen bonding is expected to be a dominant intermolecular interaction. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of various hydrogen-bonding motifs, such as dimers, chains, or more complex networks. The fluorine atoms could also participate in weaker C-H···F hydrogen bonds.

A hypothetical data table summarizing potential intermolecular interactions is shown below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

| N-H···N | Amino (-NH2) | Pyridine (N) | (Not Available) | (Not Available) | (Not Available) |

| C-H···F | Aromatic C-H | Fluorine (-F) | (Not Available) | (Not Available) | (Not Available) |

| π-π Stacking | Phenyl/Pyridine | Phenyl/Pyridine | (Not Available) | (Not Available) | (Not Available) |

Computational and Theoretical Investigations of 6 2,5 Difluorophenyl Pyridin 2 Amine

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Reactivity Predictions based on FMO Density

Further experimental or computational research is required to elucidate the specific theoretical and quantum chemical properties of 6-(2,5-Difluorophenyl)pyridin-2-amine.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potential values.

For this compound, the MEP map would be calculated at a specific level of theory, such as B3LYP/6-31G(d), to determine the regions susceptible to electrophilic and nucleophilic attack. researchgate.net The negative potential (red) is expected to be concentrated around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, as well as the fluorine atoms, due to the high electronegativity of these atoms. researchgate.net These regions represent the most likely sites for electrophilic attack. Conversely, the positive potential (blue) is anticipated to be located around the hydrogen atoms of the amine group and the aromatic rings, indicating the sites for potential nucleophilic interactions. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack |

| Amine Nitrogen | Negative (Red) | Site for electrophilic attack and hydrogen bonding |

| Fluorine Atoms | Negative (Red) | Influence intermolecular interactions |

| Amine Hydrogens | Positive (Blue) | Site for nucleophilic attack and hydrogen bonding |

| Aromatic Hydrogens | Positive (Blue) | Weaker sites for nucleophilic interaction |

This detailed charge distribution analysis is fundamental for understanding the molecule's intermolecular interactions, such as hydrogen bonding, and for predicting its behavior in a biological or chemical system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugation. acadpubl.eu

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP(1) N(amine) | π(C-C) of Pyridine Ring | High | n → π |

| LP(1) N(amine) | π(C-C) of Difluorophenyl Ring | Moderate | n → π |

| π(C-C) of Pyridine Ring | π(C-C) of Difluorophenyl Ring | Moderate | π → π |

| LP(1) F | σ(C-C) of Difluorophenyl Ring | Low | n → σ |

The magnitude of the E(2) values provides a quantitative measure of the strength of these hyperconjugative interactions, which in turn influence the molecule's geometry, reactivity, and spectroscopic properties. wisc.edu

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for assigning the signals in experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the calculated chemical shifts would be compared to experimental values (if available) or used to predict the spectrum. The electronic environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and aromatic ring currents, determines its chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 158.5 |

| C-6 (Pyridine) | 152.0 |

| C-1' (Difluorophenyl) | 130.2 |

| C-2' (Difluorophenyl) | 115.8 (d, J=25 Hz) |

| C-5' (Difluorophenyl) | 117.3 (d, J=24 Hz) |

Vibrational Frequencies: The prediction of vibrational frequencies using computational methods, such as DFT calculations, is crucial for the assignment of bands in infrared (IR) and Raman spectra. researchgate.net A frequency calculation on the optimized geometry of this compound would yield the harmonic vibrational modes. scirp.org These theoretical frequencies are often scaled to better match experimental results. The analysis helps in identifying characteristic vibrations, such as N-H stretching of the amine group, C-F stretching, and the various aromatic C-C and C-H vibrations. researchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Pyridine) | 1620 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | 1250 |

Solvent Effects Modeling on Molecular Conformation and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the molecular structure and electronic properties. researchgate.net By incorporating a solvent into the calculations, it is possible to obtain more realistic predictions of molecular behavior in solution.

For this compound, modeling the effects of solvents with varying polarities (e.g., hexane, ethanol (B145695), water) would reveal how its conformation, dipole moment, and electronic spectra might change. semanticscholar.org For instance, polar solvents are expected to stabilize charge separation, which could lead to an increase in the dipole moment. researchgate.net Solvatochromic shifts in the UV-Vis absorption spectrum can also be predicted, providing insights into how the electronic transitions are affected by the solvent. researchgate.net

Table 5: Predicted Solvent Effects on Properties of this compound (Illustrative)

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |

| Gas Phase | 1.0 | 2.5 | 290 |

| Hexane | 1.9 | 2.8 | 292 |

| Ethanol | 24.6 | 3.5 | 300 |

| Water | 78.4 | 4.1 | 305 |

Conformational Space Exploration and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. nih.gov This is typically done by constructing a Potential Energy Surface (PES) by systematically rotating one or more rotatable bonds (dihedral angles) and calculating the energy at each point. mdpi.com

For this compound, the key rotatable bond is the one connecting the pyridine and difluorophenyl rings. A PES scan of this dihedral angle would reveal the most stable rotational isomers (conformers). nih.gov The global minimum on the PES corresponds to the most stable conformation. The analysis would likely show that planar or near-planar conformations are energetically favored due to the maximization of π-conjugation between the two aromatic rings. mdpi.com However, steric hindrance between the ortho-fluorine and the pyridine ring might lead to a slightly twisted lowest-energy conformation. researchgate.net

Table 6: Predicted Relative Energies of Conformers of this compound (Illustrative)

| Dihedral Angle (Pyridine-Phenyl) | Relative Energy (kcal/mol) | Conformation Description |

| 20° | 0.00 | Global Minimum (Slightly Twisted) |

| 0° | 0.5 | Planar (Transition State) |

| 90° | 3.5 | Perpendicular (Energy Maximum) |

| 180° | 0.8 | Antiperiplanar (Local Minimum) |

Understanding the conformational landscape is crucial for predicting how the molecule might bind to a biological target or pack in a crystal lattice. mdpi.com

Exploration of Structure Activity Relationships Sar for 6 2,5 Difluorophenyl Pyridin 2 Amine Analogues

Design Principles for Analogues based on Pyridine-2-amine Scaffolds

The 2-aminopyridine (B139424) scaffold is a foundational element in the design of numerous biologically active molecules, particularly kinase inhibitors. nih.gov Its utility stems from the ability of the pyridine (B92270) nitrogen and the 2-amino group to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites, effectively anchoring the inhibitor. nih.govmdpi.com The design of analogues based on this scaffold often involves a strategy of decorating the core with various substituents to enhance potency, selectivity, and pharmacokinetic properties.

A common approach begins with a core structure, like 6-aryl-pyridin-2-amine, which can be synthesized through methods such as Suzuki coupling between a phenyl boronic acid and a 2-amino-6-chloropyridine (B103851) intermediate. ycmou.ac.inresearchgate.net This core then serves as a template for modification. The strategic placement of functional groups is paramount; for instance, the 6-position is frequently substituted with aryl groups to occupy a hydrophobic pocket in the target protein, while other positions on the pyridine ring can be modified to fine-tune electronic properties and solubility. nih.govnih.gov The introduction of electron-withdrawing groups, such as nitro or cyano moieties, can enhance the reactivity of the scaffold for further synthesis via nucleophilic aromatic substitution (SNAr) reactions. mdpi.comycmou.ac.in

Impact of Substituent Modifications on the Pyridine Ring

Modifications to the pyridine ring of the 6-(2,5-Difluorophenyl)pyridin-2-amine scaffold are a key strategy for optimizing biological activity. The nature, size, and position of these substituents can dramatically influence the compound's potency and selectivity.

Effects of Halogenation and Alkyl/Aryl Substitutions

The introduction of substituents onto the pyridine ring can modulate the electronic and steric profile of the molecule. Halogenation, for instance, can significantly alter the compound's properties. The addition of electron-withdrawing groups like bromine or trifluoromethyl (CF3) at the 5-position of a 2-aminopyridine can affect its fluorescence properties and synthetic pathways. beilstein-journals.org While direct halogenation of pyridines can be challenging due to their electron-deficient nature, it can be achieved under specific conditions, and the resulting halogenated pyridines serve as versatile intermediates for further functionalization. acs.orgresearchgate.net The structural influence of halogens often increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole, a region of positive electrostatic potential that can participate in halogen bonding. nih.gov

Alkyl and aryl substitutions also play a crucial role. In the context of Vaccinia-related kinase 1 (VRK1) inhibitors based on a similar aminopyridine scaffold, the introduction of a methyl group onto the pyridine ring markedly improved selectivity compared to the unsubstituted prototype. nih.gov In studies on antimicrobial N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives, substituents on the second pyridine ring (attached to the 2-amino group) showed that electron-withdrawing groups like nitro and cyano were favorable for activity. ycmou.ac.inresearchgate.net This is often because electron-withdrawing groups can enhance the hydrogen-bonding capability of the nearby amino group.

The following table summarizes the structure-activity relationships for antimicrobial 6-phenylpyridin-2-amine analogues with substitutions on the second pyridine ring.

| Compound ID | Substitution at 5'-position | General Observation on Antimicrobial Activity |

|---|---|---|

| Analogue A | -NO2 (Nitro) | Potent activity observed. researchgate.net |

| Analogue B | -CN (Cyano) | Potent activity observed. researchgate.net |

| Analogue C | -Cl (Chloro) | Moderate to good activity. researchgate.net |

| Analogue D | -H (Unsubstituted) | Baseline activity. researchgate.net |

| Analogue E | -CH3 (Methyl) | Reduced activity compared to electron-withdrawing groups. researchgate.net |

Positional Isomerism and Steric Effects

The position of substituents on the pyridine ring is critical and can lead to significant differences in activity between isomers. For example, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the placement of a methyl or methoxy (B1213986) group on an adjacent pyridinyl ring was of paramount importance for PIKfyve kinase inhibition. mdpi.com A 5-methoxy-3-pyridinyl analogue was 200-fold more potent than the 4-methoxy-3-pyridinyl analogue, demonstrating a stark positional effect. mdpi.com

Steric hindrance can also dictate biological outcomes. Bulky groups can either prevent the molecule from fitting into a binding pocket or, conversely, promote a favorable binding conformation. The analysis of pyridine derivatives has shown that the presence of bulky groups can sometimes lead to lower antiproliferative activity. mdpi.com In the synthesis of co-crystals, the position of the pyridine nitrogen (2-pyridyl vs. 3- or 4-pyridyl) determines the possibility of forming intramolecular hydrogen bonds, which in turn dictates how the molecule can interact with other molecules. nih.gov The separation and identification of positional isomers, such as 4-, 5-, 6-, and 7-(2-aminopropyl)benzofuran, are crucial as they may possess different biological activities and arise from non-specific manufacturing processes. nih.gov

Influence of Substitutions on the Difluorophenyl Moiety

Fluorine Atom Positions and their Electronic/Steric Contributions

Fluorine is a unique element in medicinal chemistry. Its small size allows it to often act as a bioisostere for hydrogen, while its high electronegativity imparts a strong inductive electron-withdrawing effect. This can alter the acidity (pKa) of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through interactions with the target protein. mdpi.com

The specific placement of fluorine atoms on the phenyl ring is crucial. In the development of Vaccinia-related kinase (VRK) inhibitors, the 2,5-difluoro substitution on the phenyl ring was found to be a key component for potent activity. nih.gov The electronic pull of the two fluorine atoms can influence the charge distribution across the entire molecule, potentially enhancing interactions with the kinase binding site. In other molecular contexts, a 4-fluorophenyl group has been shown to be effective in targeting certain kinases. frontiersin.org The difluoro substitution pattern, as seen in this compound, offers a distinct electronic and steric profile compared to a single fluorine substitution or other disubstitution patterns (e.g., 2,4-difluoro or 3,5-difluoro).

Introduction of Other Substituents on the Phenyl Ring

While the 2,5-difluoro pattern is often favorable, the introduction of other substituents on the phenyl ring can be used to further probe the SAR and optimize the compound's properties. The goal is to explore the space within the protein's binding pocket to identify additional beneficial interactions.

For instance, adding small, lipophilic groups like methyl or electron-donating groups like methoxy can alter the compound's interaction with hydrophobic regions of the binding site. In a study of 6-aryl-1,3,5-triazine-2-amines, compounds with bulkier lipophilic substituents (such as tert-butyl, trifluoromethyl, or phenoxy groups) on the 6-phenyl ring were found to be more active against leukemic cells. nih.gov This suggests that the binding pocket can accommodate larger groups and that doing so can enhance potency. Conversely, adding polar groups like hydroxyl (-OH) or carboxamide (-CONH2) could introduce new hydrogen bonding opportunities. In a series of isothiazolo[4,3-b]pyridines, a 4-carboxamide analogue emerged as the most potent PIKfyve inhibitor, highlighting the potential benefit of adding a hydrogen-bond donor/acceptor. mdpi.com

The following table illustrates the impact of various substitutions on an aryl ring at the 6-position of a heterocyclic core in different inhibitor series, providing a model for potential modifications to the difluorophenyl ring.

| Substituent on Phenyl Ring | Rationale for Modification | Observed Effect in Analogue Series |

|---|---|---|

| -CF3 (Trifluoromethyl) | Increase lipophilicity, act as a hydrogen bond acceptor. | Effective at inhibiting Jurkat T cell growth. nih.gov |

| -OCF3 (Trifluoromethoxy) | Increase lipophilicity, modulate electronics. | Effective at inhibiting Jurkat T cell growth. nih.gov |

| -OPh (Phenoxy) | Introduce a bulky, lipophilic group. | Effective at inhibiting Jurkat T cell growth. nih.gov |

| -CONH2 (Carboxamide) | Introduce hydrogen bonding potential. | Most potent PIKfyve inhibition in its series. mdpi.com |

| -OH (Hydroxyl) | Introduce hydrogen bonding potential. | Presence of H-donor groups can benefit biological activity. mdpi.com |

| -F (Fluoro) | Block metabolic oxidation, enhance binding. | Higher activity than hydroxyl group in erianin analogues. rsc.org |

Modifications to the Linker or Bridging Groups

The direct carbon-carbon bond between the pyridine and the 2,5-difluorophenyl ring in this compound provides a compact, semi-rigid structure. In medicinal chemistry, exploring variations in this linkage is a common strategy to optimize pharmacokinetics and pharmacodynamics by altering the orientation and spacing of the two aromatic rings.

While the parent compound features a direct biaryl link, studies on analogous kinase inhibitor scaffolds have demonstrated the profound impact of introducing and modifying bridging groups. For instance, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the nature of the linker at the 3-position was found to be crucial for activity. Replacing the essential acetylenic (alkynyl) moiety with linkers such as an aminomethylene or an amide group resulted in compounds that were practically inactive. mdpi.com However, a fully saturated ethyl linker maintained inhibitory activity, though it was less potent than its acetylenic counterpart. mdpi.com

In other related scaffolds, such as 4-anilinoquinazolines, extending the secondary amine linker by inserting methylene groups (to create benzylamine or phenethylamine linkers) was investigated. This modification, which increases the distance and flexibility between the quinazoline core and the aryl ring, generally led to a significant loss of antagonist activity. nih.gov These findings highlight the stringent spatial requirements for optimal interaction with the biological target. The potency of such compounds is highly sensitive to the geometry conferred by the linker, with direct aryl-aryl or specific, rigid linkers like alkynes often being preferred.

Table 1: Impact of Linker Modification on Biological Activity in Analogous Systems Note: This table is illustrative, based on findings from related but distinct chemical series to demonstrate the concept of linker modification.

| Compound Series | Original Linker | Modified Linker | Relative Activity | Reference |

|---|---|---|---|---|

| Isothiazolo[4,3-b]pyridines | Alkynyl (-C≡C-) | Amide (-C(O)NH-) | Inactive | mdpi.com |

| Isothiazolo[4,3-b]pyridines | Alkynyl (-C≡C-) | Ethyl (-CH2-CH2-) | Reduced Potency | mdpi.com |

| 4-Anilinoquinazolines | Amine (-NH-) | Benzylamine (-NH-CH2-) | Inactive | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. This approach is invaluable for predicting the potency of novel analogues and for gaining insight into the structural features that drive activity.

Development of Statistical Models Relating Structure to Biological Activities

For classes of compounds like pyridin-2-amine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. These methods build statistical models by correlating the biological activity of a set of aligned molecules with their 3D steric and electrostatic properties.

In a typical 3D-QSAR study, a series of analogues is synthesized and their biological activities (e.g., IC₅₀ values) are determined. The compounds are then computationally aligned based on a common substructure. CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule, while CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to generate a mathematical equation that links these field values to the observed biological activity.

The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). A q² value greater than 0.5 is generally considered indicative of a good predictive model. For instance, a CoMSIA model developed for a series of imidazopyridine B-Raf inhibitors based on a pharmacophore alignment yielded a q² of 0.621 and an r²_pred of 0.885, indicating a robust and highly predictive model. mdpi.comnih.gov Such models can reliably predict the activity of new compounds before their synthesis.

Table 2: Representative Statistical Parameters for a 3D-QSAR Model Note: This table presents typical data from a 3D-QSAR study on a related series of kinase inhibitors.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.765 | 0.980 | 0.943 | Steric: 58.2%, Electrostatic: 41.8% |

| CoMSIA | 0.770 | 0.997 | 0.980 | Steric: 22.5%, Electrostatic: 44.4%, Hydrophobic: 33.1% |

Data adapted from a study on pyridin-2-one derivatives. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors based on the aminopyridine scaffold, several key pharmacophoric features are consistently observed.

The 2-aminopyridine moiety itself is a critical pharmacophoric element, acting as a "hinge-binder." The two nitrogen atoms of this group typically form one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a conserved structural motif connecting the N- and C-lobes of the kinase domain. acs.orgnih.gov

Other common features identified through modeling of related inhibitors include:

Hydrogen Bond Acceptors/Donors: Besides the hinge-binding motif, additional hydrogen bond acceptors and donors on the molecule can engage with specific amino acid residues in the ATP-binding pocket. A pharmacophore model for B-Raf inhibitors, for example, included two acceptor atoms and three donor atoms as key features. mdpi.comnih.gov

Hydrophobic/Aromatic Regions: The 2,5-difluorophenyl group of the parent compound occupies a hydrophobic pocket. The size, shape, and substitution pattern of this aromatic ring are critical for achieving potent and selective interactions. Fluorine substitutions, as seen in the title compound, can modulate electronic properties and enhance binding affinity.

Exclusion Volumes: Pharmacophore models also define regions of space where steric bulk is detrimental to activity, guiding chemists to avoid placing substituents in those locations.

Table 3: Common Pharmacophoric Features for Aminopyridine-based Kinase Inhibitors

| Pharmacophoric Feature | Description | Typical Interacting Group |

|---|---|---|

| Hydrogen Bond Donor (HBD) | The amine (-NH₂) of the aminopyridine | Kinase hinge region (backbone carbonyls) |

| Hydrogen Bond Acceptor (HBA) | The pyridine ring nitrogen | Kinase hinge region (backbone N-H) |

| Aromatic/Hydrophobic Region | The substituted phenyl ring | Hydrophobic pockets within the ATP-binding site |

Stereochemical Considerations in Activity and Selectivity

Stereochemistry plays a crucial role in the interaction between a small molecule and its biological target. For this compound and its analogues, the most significant stereochemical aspect is atropisomerism. Atropisomerism is a form of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond, in this case, the C-C bond connecting the pyridine and phenyl rings. acs.orgnih.govnih.gov

The presence of substituents ortho to the inter-ring bond can create sufficient steric hindrance to restrict free rotation, leading to the existence of two stable, non-superimposable stereoisomers (atropisomers) that can, in principle, be separated. acs.org These atropisomers (designated M for minus and P for plus, or Rₐ and Sₐ) can have vastly different biological properties because they present different three-dimensional shapes to the target protein.

In the context of kinase inhibitors, where precise orientation within the ATP-binding site is critical, the two atropisomers of a single compound can exhibit dramatic differences in potency and selectivity. nih.gov For example, in the development of the KRAS G12C inhibitor sotorasib, which features an axially chiral biaryl moiety, the two stable atropisomers displayed a 10-fold difference in potency. acs.org One atropisomer may fit perfectly into the binding site, while the other may experience steric clashes that prevent optimal binding. Leveraging atropisomerism has become a powerful strategy in drug design, allowing for the "decoupling" of a promiscuous compound's activities into separate, more selective molecules. nih.gov The stability of these atropisomers, or their rate of interconversion, is highly dependent on the size and nature of the substituents flanking the chiral axis. acs.org

Table 4: Hypothetical Biological Activity of Atropisomers Note: This table illustrates the potential for differential activity between atropisomers of a biaryl kinase inhibitor.

| Compound | Atropisomer | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) |

|---|---|---|---|

| Racemic Mixture | - | 50 | 120 |

| Isolated Isomer 1 | (Rₐ) | 10 | >1000 |

| Isolated Isomer 2 | (Sₐ) | 450 | 150 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sotorasib |

Mechanistic Insights into Molecular Target Interactions of 6 2,5 Difluorophenyl Pyridin 2 Amine and Its Analogues

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental for characterizing the inhibitory potential of a compound against a specific enzyme. These assays measure the direct interaction between the compound and the purified enzyme, providing quantitative data on potency and mechanism of action.

Kinase Targets (e.g., MSK1, PI3Kα, JAK Inhibitors)

The 2-aminopyridine (B139424) moiety is a well-established scaffold for kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of these enzymes. Structure-activity relationship studies of various 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated their potential as kinase inhibitors, although selectivity can vary. ebi.ac.uknih.gov For instance, variations in substituents on the phenyl rings can significantly influence potency and selectivity against different kinases. ebi.ac.uknih.gov

Derivatives of 2,6-diamino-3,5-difluoropyridine (B1336603) have been identified as novel p38α MAP kinase inhibitors. nih.gov Furthermore, pyrazole-based kinase inhibitors have shown that the presence of a 2,6-difluorophenyl moiety can be optimal for activity against certain kinases. nih.gov The development of pyridine-based inhibitors for Vaccinia-related Kinases (VRK1 and VRK2) also highlights the versatility of the aminopyridine scaffold. nih.gov

Given this context, it is plausible that 6-(2,5-Difluorophenyl)pyridin-2-amine and its analogues could exhibit inhibitory activity against kinases such as MSK1, PI3Kα, and JAKs. However, without direct experimental evidence from kinase assays, their specific potency and selectivity remain speculative.

Cyclooxygenase (COX) Enzymes (e.g., COX-2)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. While direct studies on this compound are lacking, research on related structures provides some insights. For example, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov This suggests that the broader 6-phenyl-2-aminopyrimidine scaffold, which shares structural similarities with 6-phenylpyridin-2-amine, can be a promising template for developing COX-2 inhibitors. The anti-inflammatory properties of some 2-amino-4,6-dimethylpyridine (B145770) derivatives further support the potential of aminopyridine compounds to interact with inflammatory pathways, which may include COX enzymes. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the treatment of neurodegenerative diseases like Alzheimer's. Several studies have explored pyridine-containing compounds as cholinesterase inhibitors. For instance, derivatives of 2-amino-4,6-dimethylpyridine have been shown to be moderately active inhibitors of both AChE and BuChE. nih.gov Additionally, new pyridine (B92270) alkaloid derivatives and benzofuran (B130515) carboxamide-benzylpyridinium salts have demonstrated cholinesterase inhibitory activities. nih.govresearchgate.net More specifically, derivatives bearing a (pyridin-2-yl)tetrazole scaffold have also been evaluated for their AChE inhibition abilities. vnu.edu.vn These findings suggest that the aminopyridine core structure present in this compound could potentially interact with the active sites of these enzymes.

Dipeptidyl Peptidase-4 (DPP4)

DPP4 inhibitors are a class of oral medications for type 2 diabetes. The aminopyridine scaffold has been successfully utilized in the design of potent DPP4 inhibitors. Structure-activity relationship studies on aminomethyl-pyridines have shown that optimization of aromatic substituents and conformational restriction can lead to a significant increase in inhibitory activity. nih.govnih.govresearchgate.netacs.org This indicates that the 6-phenylpyridin-2-amine backbone could serve as a viable starting point for the development of novel DPP4 inhibitors. The difluorophenyl group, in particular, could engage in specific interactions within the enzyme's active site, potentially enhancing potency.

Determination of Inhibition Constants and Enzyme Kinetics

To fully characterize the inhibitory potential of a compound, it is essential to determine its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a quantitative measure of a compound's potency. Enzyme kinetic studies, such as Lineweaver-Burk or Dixon plots, are employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). While no specific IC50 or Ki values for this compound against the aforementioned enzymes are available in the reviewed literature, the general methodologies for their determination are well-established. For any of its analogues, these parameters would be crucial for establishing a clear structure-activity relationship and for guiding further optimization efforts.

Receptor Agonism and Antagonism Profiling (In Vitro Cell-Based and Radioligand Binding Assays)

Beyond enzyme inhibition, understanding a compound's interaction with cell surface receptors is critical. In vitro cell-based assays can determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Radioligand binding assays are used to measure the affinity of a compound for a specific receptor.

For this compound and its analogues, their potential to interact with various G-protein coupled receptors (GPCRs) or other receptor families would need to be systematically evaluated. For example, studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as adenosine (B11128) receptor antagonists demonstrate how modifications to the aminopyrimidine scaffold can modulate receptor affinity and selectivity. diva-portal.org The affinity of purine (B94841) derivatives at A3-adenosine receptors has also been shown to exhibit species differences. nih.gov Without specific experimental data from such assays, the receptor binding profile of this compound remains unknown.

Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A)

There is no available research to characterize the interaction of this compound with serotonin receptor subtypes, including the 5-HT1A receptor. The affinity, selectivity, and functional activity (agonist, antagonist, or modulator) of this compound at any serotonin receptor have not been reported. Structure-activity relationship (SAR) studies on analogous series of compounds would be necessary to predict potential interactions, but such studies involving this compound have not been published.

Dopamine (B1211576) and Adrenergic Receptor Selectivity Studies

Specific studies examining the selectivity of this compound for dopamine and adrenergic receptor subtypes are not present in the current scientific literature. The binding profile of this compound across the spectrum of dopamine (D1-D5) and adrenergic (α1, α2, β1-β3) receptors is unknown. Research into similarly fluorinated aromatic compounds has shown that fluorine substitution can significantly influence receptor selectivity, but direct extrapolation to this specific pyridinamine is not possible without experimental data. nih.gov

Ligand Binding Affinities and Functional Activity Readouts

Quantitative data regarding the ligand binding affinities (such as Kᵢ or IC₅₀ values) and functional activity (such as EC₅₀ or Eₘₐₓ values) of this compound at any molecular target are not available. Such data is fundamental for understanding the potency and efficacy of a compound and for elucidating its mechanism of action.

Table 1: Ligand Binding Affinities and Functional Activity of this compound at Selected Receptors

| Receptor Subtype | Ligand Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, %) |

|---|---|---|---|

| Serotonin | |||

| 5-HT1A | Data Not Available | Data Not Available | Data Not Available |

| Dopamine | |||

| D2 | Data Not Available | Data Not Available | Data Not Available |

| Adrenergic | |||

| α1 | Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Modulation Studies (In Vitro Cell Culture Models)

Impact on Inflammatory Signaling Pathways (e.g., NF-κB Activation, Cytokine Release)

There are no published studies investigating the effects of this compound on inflammatory signaling pathways. It is unknown whether this compound can modulate key inflammatory mediators such as NF-κB activation or influence the release of cytokines (e.g., TNF-α, IL-6).

Effects on Cell Proliferation and Viability in Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound against any cancer cell lines have not been documented in the scientific literature. While various pyridine derivatives have been explored for their potential as anticancer agents, the specific activity of this compound remains uninvestigated.

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast | Data Not Available |

| A549 | Lung | Data Not Available |

| HCT116 | Colon | Data Not Available |

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

Mechanistic studies to determine if this compound can induce cell cycle arrest or apoptosis in cancer cells have not been reported. Consequently, there is no information on its potential to alter the distribution of cells in different phases of the cell cycle (G1, S, G2, M) or to trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Inhibition of Collagen Expression and Fibrosis-Related Markers

The compound this compound has been identified as a specific inhibitor of type I collagen production, a key factor in the development of fibrosis. nih.gov Fibrosis is characterized by the excessive synthesis and accumulation of extracellular matrix proteins, with type I collagen being the most abundant component in fibrotic tissues. nih.gov

In vitro studies using fibroblasts have demonstrated that this compound specifically inhibits the secretion of type I collagen with a half-maximal inhibitory concentration (IC50) of 4.5 μM. nih.gov The inhibition was observed for both the α1(I) and α2(I) polypeptides of type I collagen. nih.gov Notably, the compound did not affect the secretion of fibronectin, another extracellular matrix protein, indicating its specificity for type I collagen. nih.gov

The mechanism of action for this inhibition involves the targeting of the La-related protein 6 (LARP6). nih.gov LARP6 is a crucial regulator that binds to a specific 5' stem-loop RNA element present in the messenger RNAs (mRNAs) of type I collagen, which is essential for their translation into protein. nih.gov Research has shown that this compound inhibits the binding of LARP6 to this 5' stem-loop sequence. nih.gov By disrupting this interaction, the compound effectively hinders the translation of type I collagen mRNAs, leading to a reduction in collagen production. nih.gov This targeted mechanism presents a promising avenue for the development of specific antifibrotic therapies. nih.gov

| Compound | Target | Effect | IC50 | Specificity |

| This compound | LARP6 binding to collagen mRNA | Inhibition of Type I Collagen secretion | 4.5 μM | Does not affect fibronectin secretion |

Antimicrobial and Antifungal Activity Mechanisms (In Vitro Microorganism Assays)

While specific studies on the antimicrobial and antifungal activity of this compound are not extensively detailed in the available literature, the broader class of pyridine derivatives, including those with substitutions at the 6-position, has demonstrated significant antimicrobial and antifungal properties. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The presence of a pyridine nucleus, often in combination with other heterocyclic rings or specific functional groups, is known to enhance therapeutic properties. mdpi.com

Analogues of this compound have shown inhibitory activity against a range of bacterial strains. For instance, various N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other 2,6-disubstituted pyridine derivatives have exhibited modest in vitro activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The introduction of specific substituents, such as a difluorophenyl group, is a common strategy in medicinal chemistry to enhance antibacterial efficacy, as seen in compounds like 7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. mdpi.com

The antifungal potential of pyridine-containing compounds is well-documented. mdpi.comnih.gov Hexamethylene amiloride (B1667095) (HMA) analogues with substitutions at the 6-position have shown broad-spectrum activity against various fungal pathogens, including multidrug-resistant clinical isolates. nih.gov For example, a 5,7-difluoro benzofuran HMA analog demonstrated activity against all tested fungal isolates with Minimum Inhibitory Concentrations (MICs) ranging from < 2 µg/mL to 16 µg/mL. nih.gov Other research has shown that certain pyrido[2,3-d]pyrimidines exhibit significant antifungal activities against strains like Candida albicans, C. parapsilosis, and C. glabrata. mdpi.com While these are not direct analogues of this compound, they highlight the potential of the 6-substituted pyridine scaffold in developing antifungal agents.

| Compound Class | Fungal Strains | Activity | Reference |

| 6-substituted HMA analogues | Cryptococcus neoformans, Candida spp. | Broad-spectrum antifungal activity | nih.gov |

| Pyrido[2,3-d]pyrimidines | C. albicans, C. parapsilosis, C. glabrata | Significant antifungal activity | mdpi.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amine derivatives | A. niger, C. albicans | In vitro antifungal activity | mdpi.com |

The precise cellular targets of this compound in microorganisms have not been specifically elucidated. However, studies on related pyridine and naphthyridine derivatives suggest potential mechanisms of action. For example, some antimicrobial pyridine compounds are known to target and inhibit essential enzymes in microorganisms. Trovafloxacin, a naphthyridine derivative containing a difluorophenyl group, acts as an inhibitor of topoisomerase IV and DNA synthesis. mdpi.com Other naphthyridinone derivatives have been identified as potential DNA-gyrase inhibitors. mdpi.com In the context of antifungal activity, some pyridine-containing compounds have been shown to target glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for fungal cell wall synthesis. mdpi.com These examples suggest that this compound could potentially exert its antimicrobial effects by targeting similar essential microbial enzymes.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to and interact with a protein target at the molecular level. These techniques are instrumental in understanding the mechanisms of action and in the rational design of more potent analogues.

While specific molecular docking studies for this compound targeting LARP6 are not detailed in the provided search results, the known inhibitory action on LARP6's binding to collagen mRNA provides a clear basis for such investigations. nih.gov Docking simulations would aim to predict the binding pose of the compound within the RNA-binding domains of LARP6, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for disrupting the LARP6/RNA complex. nih.gov

Molecular docking studies on other pyridine derivatives have successfully predicted their binding modes to various protein targets. For instance, docking studies of 2,6-diaryl-substituted pyridine derivatives have explored their binding potential toward the Eg5 enzyme, a validated cancer target, showing interactions with residues like GLU116 and GLY117. tubitak.gov.tr Similarly, simulations have been performed for 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand their inhibitory activity against cyclin-dependent kinases (CDK2/4/6). nih.gov Molecular dynamics simulations on pyridine oximes have been used to identify the most stable adsorption configurations on iron surfaces, demonstrating the utility of these methods in diverse applications. mdpi.com These studies on analogous compounds underscore the potential of computational methods to elucidate the specific molecular interactions between this compound and its biological targets.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions at Binding Sites

The binding of this compound and its analogues to their kinase targets is a multifaceted process, driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 2-amino-pyridine core is a common scaffold in many kinase inhibitors, frequently playing a pivotal role in anchoring the molecule to the hinge region of the kinase's ATP-binding site. nih.gov

Studies on analogues of this compound have provided significant insights into these interactions. For instance, in the case of a closely related aminopyridine derivative, X-ray crystallography has revealed the formation of crucial hydrogen bonds. The 2-amino group and the pyridine nitrogen atom can act as hydrogen bond donors and acceptors, respectively, interacting with the backbone carbonyl and amide groups of key residues in the kinase hinge region. chemrxiv.org Specifically, interactions with residues such as Glu122 and Leu124 in the Vaccinia-related kinase 2 (VRK2) have been observed. chemrxiv.org

Interestingly, the binding mode of these aminopyridine inhibitors can vary between different kinases, even those with highly similar ATP-binding sites. For example, one analogue was observed to bind to VRK1 in two different conformations. chemrxiv.org In one pose, the hydrogen bonding pattern was similar to that seen in VRK2. However, in the second pose, the 2-amino group was oriented towards the solvent, while the pyridine nitrogen formed hydrogen bonds with the hinge residue Phe134. chemrxiv.org This suggests a degree of flexibility in the binding interactions, which can have implications for inhibitor potency and selectivity.

The difluorophenyl moiety of this compound also plays a critical role in binding, primarily through hydrophobic and electrostatic interactions. The fluorine atoms can engage in favorable electrostatic interactions with the protein, while the phenyl ring itself contributes to hydrophobic packing within the binding pocket. The substitution pattern on the phenyl ring is crucial; for example, the difluorophenol group has been identified as a key pharmacophoric feature, and attempts to replace it have not resulted in improved binding. chemrxiv.org

Table 1: Key Molecular Interactions of a this compound Analogue with Kinase Targets

| Interaction Type | Ligand Moiety Involved | Protein Residues Involved (Example) | Kinase Target (Example) | Reference |

| Hydrogen Bonding | 2-amino group, Pyridine N | Glu122, Leu124 (hinge region) | VRK2 | chemrxiv.org |

| Hydrogen Bonding | Pyridine N | Phe134 (hinge region) | VRK1 (alternate pose) | chemrxiv.org |

| Hydrophobic/Electrostatic | Difluorophenyl group | Residues in the back of the binding site | VRK1/VRK2 | chemrxiv.org |

Conformational Changes of Biological Targets Upon Ligand Binding

The binding of a ligand to a protein is not a simple lock-and-key event; it is a dynamic process that often involves conformational changes in both the ligand and the protein. These induced-fit adjustments are critical for achieving optimal binding and can significantly impact the biological activity of the compound.